m-PEG10-azida

Descripción general

Descripción

M-PEG10-azide is a water-soluble click chemistry linker containing an azide group . It is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It is used in the synthesis of PROTACs .

Synthesis Analysis

M-PEG10-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

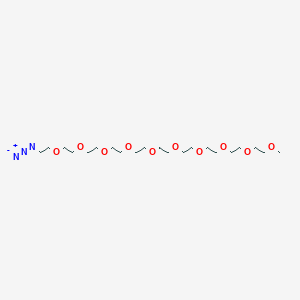

The molecular weight of m-PEG10-azide is 497.58, and its formula is C21H43N3O10 . The SMILES representation of its structure is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] .Aplicaciones Científicas De Investigación

Entrega de ARNm

m-PEG10-azida se utiliza en el desarrollo de un método llamado Encapsulación Endógena Selectiva para la Entrega Celular (SEND) {svg_1}. Este método implica la reprogramación de la carga de ARNm de PEG10 mediante el flanqueo de genes de interés con las regiones no traducidas de Peg10 {svg_2}. Tanto el PEG10 humano como el de ratón pueden diseñarse para empaquetar, secretar y entregar ARN específicos {svg_3}.

Estudio de proteínas retrovirales

El ARNm de PEG10 codifica dos isoformas de proteínas: la proteína similar a Gag (RF1 PEG10) y la poliproteína similar a Gag-Pol (RF1/RF2 PEG10) {svg_4}. Estas proteínas se traducen mediante un mecanismo de desplazamiento de marcos retroviral típico {svg_5}. El estudio de estas proteínas puede proporcionar información sobre la función de las proteínas retrovirales y sus funciones en los procesos celulares {svg_6}.

Análisis de la función de la proteasa

El dominio proteasa de RF2 PEG10 contiene una secuencia -Asp-Ser-Gly-, que corresponde al motivo del sitio activo de consenso -Asp-Ser/Thr-Gly- de las proteasas aspárticas retrovirales {svg_7}. La función de este dominio de proteasa aspártica sigue sin estar clara, pero se hipotetiza que juega un papel importante en la función de este resto retroviral, mediando la proliferación de células y posiblemente implicándolo en la inhibición de la apoptosis {svg_8}.

Superación de la resistencia al inhibidor CDK4/6 en el cáncer de mama

Se ha encontrado que la expresión alta de PEG10 suprime p21, un inhibidor natural de CDK, y SIAH1, un degradador postraduccional de ZEB1 {svg_9}. Esto lleva a una intensificación de la resistencia al inhibidor CDK4/6 {svg_10}. Por lo tanto, dirigirse a PEG10 podría ser un nuevo enfoque terapéutico para superar la resistencia al inhibidor CDK4/6 en el cáncer de mama {svg_11}.

Mecanismo De Acción

Target of Action

The primary target of m-PEG10-azide is the paternally expressed gene 10 (PEG10) . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . It has been found to be positively expressed in a variety of cancers .

Mode of Action

m-PEG10-azide is a polyethylene glycol (PEG)-based PROTAC linker . It is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Biochemical Pathways

m-PEG10-azide affects the biochemical pathways associated with PEG10. High PEG10 expression has been found to suppress p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance . PEG10 siRNA combined with palbociclib suppressed cell cycle progression and EMT via activating p21 and SIAH1, respectively .

Pharmacokinetics

m-PEG10-azide is a water-soluble click chemistry linker . This property may impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of m-PEG10-azide’s action are primarily related to its impact on PEG10. Overexpression of PEG10 has been associated with resistance to CDK4/6 inhibitors and enhanced epithelial–mesenchymal transition (EMT) . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibited the proliferation of palbociclib-resistant cells and suppressed EMT .

Action Environment

The action of m-PEG10-azide can be influenced by environmental factors. As a water-soluble compound , its stability, efficacy, and action may be affected by the pH and other characteristics of the biological environment.

Direcciones Futuras

PEG10 is being investigated for its role in overcoming resistance to CDK4/6 inhibitors in breast cancer . The study proposes PEG10 as a promising therapeutic target for overcoming PEG10-associated resistance to CDK4/6 inhibitors . This suggests that m-PEG10-azide, as a PEG10-related compound, may have potential applications in future cancer research and treatment strategies.

Análisis Bioquímico

Biochemical Properties

m-PEG10-azide plays a crucial role in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its Azide group. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) .

Cellular Effects

The effects of m-PEG10-azide on cells and cellular processes are largely determined by the specific PROTACs it helps synthesize . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

m-PEG10-azide exerts its effects at the molecular level through its role in the synthesis of PROTACs . It can bind to biomolecules through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of m-PEG10-azide over time in laboratory settings are dependent on the specific PROTACs it helps synthesize . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be specific to the individual PROTAC .

Dosage Effects in Animal Models

The effects of m-PEG10-azide vary with different dosages in animal models, depending on the specific PROTACs it helps synthesize . Threshold effects, as well as any toxic or adverse effects at high doses, would be specific to the individual PROTAC .

Metabolic Pathways

m-PEG10-azide is involved in the metabolic pathways of the specific PROTACs it helps synthesize . It interacts with enzymes or cofactors in these pathways through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) .

Transport and Distribution

The transport and distribution of m-PEG10-azide within cells and tissues are determined by the specific PROTACs it helps synthesize . It could interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of m-PEG10-azide and any effects on its activity or function are determined by the specific PROTACs it helps synthesize . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N3O10/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-23-24-22/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJUYQJOYRMNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190209 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2112738-12-0 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)